molecular formula C25H36Cl2N4O2 B1665886 2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride

2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride

Cat. No.: B1665886
M. Wt: 495.5 g/mol
InChI Key: BVFONFUUWORSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ 10606120 dihydrochloride is a selective, high-affinity antagonist for the P2X7 receptor, which is a type of purinergic receptor found in humans and rats. This compound has shown significant potential in scientific research due to its ability to inhibit tumor growth and exhibit anti-depressant effects .

Mechanism of Action

Target of Action

AZ 10606120 Dihydrochloride is a selective, high-affinity antagonist for the P2X7 receptor (P2X7R) . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in apoptosis, inflammation, and pain sensation.

Mode of Action

AZ 10606120 Dihydrochloride binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site . It acts as a negative allosteric modulator , meaning it reduces the receptor’s activity by binding to a different site than the ATP. This results in the antagonism of ATP-dependent P2X7 activation .

Biochemical Pathways

The primary biochemical pathway affected by AZ 10606120 Dihydrochloride is the ATP-dependent activation of the P2X7 receptor . By acting as a negative allosteric modulator, it inhibits the normal function of the P2X7 receptor, which can lead to downstream effects such as reduced inflammation and pain sensation.

Pharmacokinetics

It is known that the compound is a powder form and soluble in water , which suggests it could be administered orally and absorbed in the gastrointestinal tract. The impact on bioavailability would depend on factors such as the rate of absorption and the first-pass metabolism effect.

Result of Action

The molecular and cellular effects of AZ 10606120 Dihydrochloride’s action include the inhibition of ATP-dependent activation of P2X7 receptors . This can lead to a reduction in inflammation and pain sensation. Additionally, it has been reported to have anti-depressant effects and reduce tumor growth .

Action Environment

The action, efficacy, and stability of AZ 10606120 Dihydrochloride can be influenced by various environmental factors. For instance, the pH level of the environment could impact the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZ 10606120 dihydrochloride involves multiple steps, starting with the preparation of the quinoline derivative, followed by the introduction of the adamantyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of AZ 10606120 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: AZ 10606120 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of AZ 10606120 dihydrochloride .

Scientific Research Applications

AZ 10606120 dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the P2X7 receptor and its role in various chemical processes.

    Biology: Helps in understanding the biological functions of the P2X7 receptor in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating depression and reducing tumor growth.

    Industry: Utilized in the development of new drugs targeting the P2X7 receptor

Comparison with Similar Compounds

Uniqueness: AZ 10606120 dihydrochloride is unique due to its high affinity and selectivity for the P2X7 receptor, as well as its ability to exhibit both anti-depressant and anti-tumor effects. This makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFONFUUWORSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Reactant of Route 2
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2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Reactant of Route 3
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Reactant of Route 5
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Reactant of Route 6
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride

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